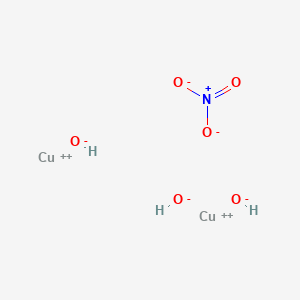

Dicopper;trihydroxide;nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material.

Copper(II) nitrate is an inorganic nitrate salt having copper(2+) as the couterion. It contains a copper(2+).

Wissenschaftliche Forschungsanwendungen

Corrosion Studies in Nuclear Waste Management : Dicopper trihydroxide nitrate forms on copper and copper alloys in irradiated moist air environments, crucial for understanding corrosion in nuclear waste repositories. Research indicates its formation up to at least 150°C in low to intermediate relative humidities, impacting material selection for nuclear waste management (Reed et al., 1989).

Synthesis of Copper Oxide Nanoparticles : The thermal decomposition of dicopper chloride trihydroxide into stable copper oxide under nitrogen atmosphere is an area of research. Copper oxide nanoparticles have various applications, including catalysis and electronics (Bhatta et al., 2020).

Copper Protein Models in Biological Chemistry : Research in modeling nitrite binding and activation by reduced copper proteins involves dicopper complexes. This is important for understanding enzymatic processes and could have implications in biochemistry and pharmacology (Halfen et al., 1996).

Luminescence Studies in Coordination Chemistry : The study of luminescent properties in heterotrinuclear nitrate-bridged complexes involving dicopper is significant in coordination chemistry and materials science for developing new luminescent materials (Banu et al., 2010).

Magnetic and Spectroscopic Studies : Dicopper mixed-ligand complexes are studied for their magnetic and spectroscopic properties, which is important in the development of magnetic materials and in understanding electronic structures of coordination compounds (Lim et al., 1994).

Catalysis in Organic Synthesis : Dicopper complexes are studied for their catalytic activity, particularly in oxidation reactions. This research is vital for developing efficient and green catalytic processes in organic synthesis (Figiel et al., 2010).

Safety and Hazards

Zukünftige Richtungen

The European Food Safety Authority (EFSA) has been asked to deliver a scientific opinion on the assessment of the application for the renewal of the authorisation of dicopper chloride trihydroxide as a nutritional feed additive . The additive is currently authorised for use in all animal species (3b409) . The applicant is requesting a modification in the current authorising specification .

Wirkmechanismus

Target of Action

Dicopper;trihydroxide;nitrate, also known as Dicopper chloride trihydroxide, primarily targets enzyme systems of pathogens . It is often used as a fungicide and bactericide , indicating its primary targets are harmful fungi and bacteria.

Mode of Action

The compound’s mode of action involves the disruption of the enzyme systems of pathogens . The absorbed copper from the compound interferes with the normal functioning of these enzymes, thereby inhibiting the growth and proliferation of the pathogens .

Biochemical Pathways

It is known that copper, a component of the compound, plays a crucial role in various biochemical processes, including nitrogen metabolism . Copper is involved in several nitrogen metabolism pathways, including nitrogen fixation, nitrification, denitrification, dissimilatory nitrate reduction, assimilatory nitrate reduction, and complete nitrification .

Pharmacokinetics

The pharmacokinetics of organic nitrates, a related class of compounds, are characterized by rapid disappearance from plasma and large intraindividual and interindividual variations

Result of Action

The primary result of this compound’s action is the inhibition of pathogen growth and proliferation . By disrupting the enzyme systems of pathogens, the compound prevents these harmful organisms from thriving, thereby protecting the host organism or environment from infection or contamination .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is largely stable in neutral media, but decomposes by warming in alkaline media, yielding oxides Therefore, the pH and temperature of the environment can significantly impact the compound’s action

Biochemische Analyse

Biochemical Properties

Dicopper;trihydroxide;nitrate plays a role in biochemical reactions, particularly in the nitrogen cycle. It interacts with various enzymes and proteins involved in prokaryotic nitrate reduction . The compound is involved in the two-electron reduction of nitrate to nitrite, a process catalyzed by nitrate reductases .

Cellular Effects

For instance, copper is moderately toxic to most biodiversity and can affect cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves interactions with biomolecules and changes in gene expression. For instance, in the context of nitrogen metabolism, it’s known that copper ions play a role in the activation of enzymes involved in nitrogen reduction .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound forms on copper and copper alloys subjected to irradiated moist air near room temperature . This species is formed at temperatures up to at least 150°C if low to intermediate relative humidities are present .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it’s known that copper-based compounds are used extensively as a nutritional supplement for animals . The effects can vary with different dosages and can include toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the nitrogen metabolism pathway, interacting with enzymes involved in nitrate reduction . It plays a role in the interconversions of nitrogen species in the global biogeochemical nitrogen cycle .

Subcellular Localization

The localization of RNA molecules, which can be influenced by copper ions, is known to play a crucial role in the regulation of gene expression and cellular function .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Dicopper trihydroxide nitrate involves the reaction between copper nitrate and sodium hydroxide, followed by the addition of nitric acid to form the nitrate salt.", "Starting Materials": ["Copper nitrate", "Sodium hydroxide", "Nitric acid", "Water"], "Reaction": [ "1. Dissolve copper nitrate in water to form a solution", "2. Add sodium hydroxide to the copper nitrate solution and stir until a precipitate forms", "3. Filter the precipitate and wash with water", "4. Dissolve the precipitate in nitric acid to form Dicopper trihydroxide nitrate", "5. Recrystallize the compound for purification" ] } | |

CAS-Nummer |

12158-75-7 |

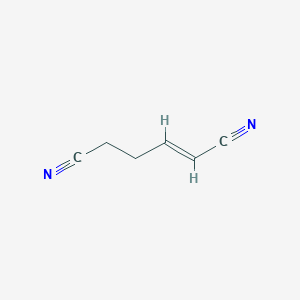

Molekularformel |

CuHNO4-2 |

Molekulargewicht |

142.56 g/mol |

IUPAC-Name |

copper;hydroxide;nitrate |

InChI |

InChI=1S/Cu.NO3.H2O/c;2-1(3)4;/h;;1H2/q;-1;/p-1 |

InChI-Schlüssel |

NSJLXXYJHBIVIQ-UHFFFAOYSA-M |

SMILES |

[N+](=O)([O-])[O-].[OH-].[OH-].[OH-].[Cu+2].[Cu+2] |

Kanonische SMILES |

[N+](=O)([O-])[O-].[OH-].[Cu] |

Siedepunkt |

Sublimes |

Color/Form |

Large, blue-green, orthorhombic crystals |

Dichte |

2.32 at 68 °F (USCG, 1999) |

melting_point |

238.1 °F (USCG, 1999) 255-256 °C |

| 3251-23-8 10402-29-6 |

|

Physikalische Beschreibung |

Obtained as a trihydrate and as a hexahydrate. Both are blue crystalline solids. Used in medicine, as an insecticide, in chemical analysis, in making light sensitive papers. Toxic oxides of nitrogen are produced in fires involving this material. Liquid; PelletsLargeCrystals, Liquid |

Piktogramme |

Oxidizer; Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Löslichkeit |

Sol in water, ethyl acetate, dioxane |

Synonyme |

copper(II) nitrate cupric nitrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)